Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine
Description
Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivativeIt is a white crystalline solid that forms a colorless solution in water and is known for its role in various biological and industrial processes . The morpholine derivative, 4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine, is a compound that features a morpholine ring substituted with a phenoxyethyl group, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-13(2)14-4-3-5-15(12-14)18-11-8-16-6-9-17-10-7-16;3-1(4)2(5)6/h3-5,12-13H,6-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHPTFVIPMJXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine typically involves the following steps:
Preparation of 4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine: This can be achieved through a nucleophilic substitution reaction where morpholine reacts with 2-(3-propan-2-ylphenoxy)ethyl chloride under basic conditions.
Formation of the Oxalic Acid Salt: The resulting morpholine derivative is then reacted with oxalic acid to form the final compound. This step usually involves mixing the morpholine derivative with oxalic acid in a suitable solvent, followed by crystallization to obtain the pure product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis of Intermediates: Large-scale preparation of 2-(3-propan-2-ylphenoxy)ethyl chloride and morpholine.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenoxyethyl group.
Reduction: Reduced forms of the morpholine derivative.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid Derivatives: Compounds like oxalyl chloride and disodium oxalate share similarities with oxalic acid.
Morpholine Derivatives: Compounds such as 4-(2-chloroethyl)morpholine and 4-(2-hydroxyethyl)morpholine are structurally similar.
Uniqueness
Oxalic acid;4-[2-(3-propan-2-ylphenoxy)ethyl]morpholine is unique due to its combination of oxalic acid and a morpholine derivative, which imparts distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
